molecular formula C7H14 B3026448 Heptene CAS No. 592-76-7

Heptene

Cat. No.: B3026448
CAS No.: 592-76-7
M. Wt: 98.19 g/mol
InChI Key: ZGEGCLOFRBLKSE-UHFFFAOYSA-N
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Description

Heptene is a captivating and essential part of the world of organic chemistry It refers to a class of organic compounds, specifically hydrocarbons, that are alkenes with seven carbon atoms and a single double bond The general formula for this compound is C₇H₁₄The most common isomers include 1-heptene, 2-heptene, and 3-heptene .

Mechanism of Action

Target of Action

Heptene is a higher olefin, or alkene, with the formula C7H14 . It is primarily used as an additive in lubricants, as a catalyst, and as a surfactant . The primary targets of this compound are therefore the mechanical systems in which it is used as a lubricant, the chemical reactions it catalyzes, and the surfaces it interacts with as a surfactant.

Mode of Action

This compound, like other alkenes, is characterized by the presence of a carbon-carbon double bond. This double bond makes it reactive, particularly in reactions that involve breaking the double bond, such as hydrogenation or halogenation . In its role as a catalyst, this compound can facilitate chemical reactions without being consumed in the process.

Biochemical Pathways

For instance, in combustion processes, this compound undergoes a series of oxidation and reduction reactions . .

Pharmacokinetics

eIn terms of physical properties, this compound is a colorless liquid at room temperature, with a distinct, mildly unpleasant odor . It is insoluble in water and much less dense than water .

Result of Action

The result of this compound’s action largely depends on its application. As a lubricant, it reduces friction between mechanical parts, extending their lifespan and improving performance. As a catalyst, it accelerates chemical reactions, increasing the efficiency of industrial processes. As a surfactant, it lowers the surface tension of liquids, enhancing their spreading and wetting properties .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it may react vigorously with strong oxidizing agents and may react exothermically with reducing agents to release hydrogen gas . Therefore, it should be stored in a cool, well-ventilated area away from heat sources or open flames .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptene can be synthesized through various methods. One common method involves the dehydration of heptanol, where heptanol is heated in the presence of a strong acid like sulfuric acid to produce this compound and water. Another method involves the dehydrohalogenation of heptyl halides, where heptyl halides are treated with a strong base like potassium hydroxide to produce this compound and a halide ion .

Industrial Production Methods: Industrially, this compound is often produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using a catalyst at high temperatures. Another industrial method involves the oligomerization of ethylene, where ethylene molecules are combined to form larger hydrocarbons, including this compound .

Chemical Reactions Analysis

Types of Reactions: Heptene, being an unsaturated hydrocarbon, undergoes various chemical reactions, including:

    Hydrogenation: this compound reacts with hydrogen in the presence of a catalyst like palladium to form heptane.

    Halogenation: this compound reacts with halogens like chlorine or bromine to form dihalides.

    Hydration: this compound reacts with water in the presence of an acid catalyst to form heptanol.

    Oxidation: this compound can be oxidized to form heptanone or heptanoic acid.

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas and a palladium catalyst.

    Halogenation: Chlorine or bromine gas.

    Hydration: Water and an acid catalyst like sulfuric acid.

    Oxidation: Potassium permanganate or ozone.

Major Products:

    Hydrogenation: Heptane.

    Halogenation: 1,2-dichloroheptane or 1,2-dibromoheptane.

    Hydration: Heptanol.

    Oxidation: Heptanone or heptanoic acid.

Scientific Research Applications

Heptene has various applications in scientific research:

Comparison with Similar Compounds

Heptene can be compared with other alkenes like hexene and octene:

This compound’s versatility and reactivity make it a valuable compound in various fields of science and industry.

Properties

IUPAC Name

hept-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZGEGCLOFRBLKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

25511-64-2
Details Compound: 1-Heptene, homopolymer
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DSSTOX Substance ID

DTXSID2060466
Record name 1-Heptene
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Molecular Weight

98.19 g/mol
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Physical Description

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181
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Flash Point

25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP)
Details Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57
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Solubility

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
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Density

0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C
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Vapor Density

0.7 (AIR= 1)
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114
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Vapor Pressure

59.3 [mmHg], 59.3 mm Hg @ 25 °C
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
Details Kirk-Othmer Encyclopedia of Chemical Technology. 3rd ed., Volumes 1-26. New York, NY: John Wiley and Sons, 1978-1984., p. N16 492
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Color/Form

Colorless liquid

CAS No.

25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4
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Melting Point

-182 °F (USCG, 1999), -119.7 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptene
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Heptene
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Heptene
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Heptene
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Heptene
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Heptene
Customer
Q & A

Q1: What is the molecular formula of heptene?

A1: this compound, also known as heptylene, is a hydrocarbon with the molecular formula C7H14. []

Q2: What are the different isomers of this compound?

A2: this compound can exist as several isomers, including 1-heptene, 2-heptene, and 3-heptene, which differ in the position of the double bond within the carbon chain. [, , , , , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers often employ techniques like gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to identify and quantify this compound and its derivatives. [, , , ]

Q4: Can this compound undergo monomer-isomerization polymerization?

A4: Yes, studies have shown that 2-heptene and 3-heptene can undergo monomer-isomerization polymerization with Ziegler-Natta catalysts (e.g., (C2H5)3Al-TiCl3) to produce high-molecular-weight polymers consisting of 1-heptene units. []

Q5: How does the presence of a double bond in 1-heptene affect its reactivity compared to n-heptane?

A5: The double bond in 1-heptene significantly influences its reactivity. For instance, 1-heptene exhibits higher reactivity in oligomerization reactions compared to n-heptane. Additionally, the presence of the double bond affects the ignition characteristics, with 1-heptene generally having a longer ignition delay than n-heptane, particularly at lower temperatures. [, , ]

Q6: What are the major products formed during the oligomerization of 1-butene over carbon-supported cobalt catalysts?

A6: The oligomerization of 1-butene over carbon-supported cobalt catalysts primarily yields linear octenes (C8 olefins), with 3-octene being the most abundant isomer. Other products include branched C12 olefins and methyl-heptenes. []

Q7: Can nickel-based catalysts be used for the selective hydrogenation of alkynes?

A7: Yes, research indicates that titania-supported nickel-based catalysts, especially bimetallic systems like Ni-Cu, Ni-Ag, and Ni-Au, exhibit promising activity for the selective hydrogenation of alkynes, such as 1-heptyne, to their corresponding alkenes, like 1-heptene. []

Q8: Have computational methods been used to study this compound reactions?

A8: Yes, computational chemistry has been employed to investigate the isomerization pathways of tricyclo[4.1.0.0(2,7)]this compound, providing insights into the reaction mechanisms and energetics. []

Q9: How does the incorporation of this compound affect the properties of polymers?

A9: Studies show that increasing the proportion of 1-heptene in cholesteric liquid crystalline side chain terpoly(olefin sulphone)s can significantly lower their thermal transition temperatures. []

Q10: What are the potential environmental impacts of this compound release?

A10: Although specific details on the ecotoxicological effects of this compound are not extensively discussed in the provided abstracts, the presence of this compound in industrial emissions, such as those from poly(methyl methacrylate) production, highlights the importance of understanding its environmental fate and potential risks. []

Q11: How can the vapor pressure of this compound be determined?

A11: The vapor pressure of this compound, specifically this compound-(3), has been determined using techniques like the transpiration method and correlation gas chromatography. [, ]

Q12: What methods are available to measure the density and viscosity of 1-hexene and 1-heptene at elevated temperatures and pressures?

A12: Researchers utilize hydrostatic weighing to determine density and falling-body techniques to measure the viscosity of liquid 1-hexene and 1-heptene at temperatures ranging from 298 to 473 K and pressures up to 245 MPa. []

Q13: How can volatile organic compounds, including this compound, be identified and quantified in consumer products like PMMA kitchen utensils?

A13: Headspace gas chromatography/mass spectrometry (HS-GC/MS) is a valuable technique for identifying and quantifying residual volatile organic compounds, including various this compound isomers, in poly(methyl methacrylate) kitchen utensils. []

Q14: How does the presence of NO2 influence the photocatalytic degradation of this compound?

A14: Research suggests that the addition of NO2 can enhance the photocatalytic degradation rate of this compound on TiO2/SiO2 photocatalysts under UV irradiation, although it might lead to a lower degree of mineralization compared to reactions without NO2. []

Q15: How do unsaturated bonds in fuels impact NOx and polycyclic aromatic hydrocarbon (PAH) emissions?

A16: Studies using n-heptane and 1-heptene as model fuels reveal that the presence of unsaturated bonds can significantly influence NOx and PAH emissions. Flames of 1-heptene, compared to n-heptane, tend to exhibit higher NOx and PAH emissions due to higher flame temperatures and the formation of precursors like 1,3-butadiene and allene. [, , ]

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